molecular formula C18H23ClN4O3 B11037860 N-(5-chloro-2-methoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide

Cat. No.: B11037860
M. Wt: 378.9 g/mol
InChI Key: NDMSOKWABFEYEQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a chlorinated methoxyphenyl group, a piperidinyl-substituted tetrahydropyrimidinone, and an acetamide moiety. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the 5-chloro-2-methoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.

    Synthesis of the tetrahydropyrimidinone core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Coupling of the piperidinyl group: The piperidinyl group is introduced via nucleophilic substitution or addition reactions.

    Formation of the final acetamide: The final step involves the acylation of the intermediate to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.

    Substitution: The chlorinated phenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H23ClN4O3

Molecular Weight

378.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-2-piperidin-1-yl-4,5-dihydro-1H-pyrimidin-5-yl)acetamide

InChI

InChI=1S/C18H23ClN4O3/c1-26-15-6-5-13(19)10-14(15)21-16(24)9-12-11-20-18(22-17(12)25)23-7-3-2-4-8-23/h5-6,10,12H,2-4,7-9,11H2,1H3,(H,21,24)(H,20,22,25)

InChI Key

NDMSOKWABFEYEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2CN=C(NC2=O)N3CCCCC3

Origin of Product

United States

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